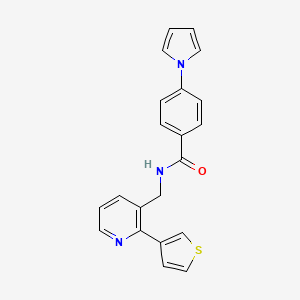

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit potent anti-cancer activity and has been investigated for its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.

Aplicaciones Científicas De Investigación

Analytical Applications and Quality Control

Nonaqueous Capillary Electrophoresis

Research has developed nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances, including various benzamide derivatives. This method, owing to its simplicity, effectiveness, and low cost, shows promise for the quality control of pharmaceutical compounds (Ye et al., 2012).

Material Science and Luminescence

Aggregation Enhanced Emission

A study on pyridyl substituted benzamides revealed their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds display luminescence in both solution and solid states, offering potential applications in material sciences (Srivastava et al., 2017).

Heterocyclic Synthesis

Heterocyclic Derivatives

Research into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters explores their reactivity towards nitrogen nucleophiles, yielding a variety of heterocyclic compounds. This synthesis approach could be relevant for generating novel compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Conducting Polymers

Soluble Conducting Polymer

A study synthesized a new soluble conducting polymer based on thiophene and pyrrole derivatives, demonstrating potential for electrochromic devices. The polymer's electrochemical properties suggest its application in electronic and optoelectronic devices (Variş et al., 2006).

Anticancer Research

Synthesis of Anticancer Agents

Research focused on synthesizing substituted benzamide/benzene sulfonamide derivatives as anticancer agents. These compounds were tested for cytotoxic effects on various cancer cell lines, highlighting the potential for developing new therapeutic agents (Redda et al., 2011).

Propiedades

IUPAC Name |

4-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c25-21(16-5-7-19(8-6-16)24-11-1-2-12-24)23-14-17-4-3-10-22-20(17)18-9-13-26-15-18/h1-13,15H,14H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENSWYNXCMNPBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)

![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)

![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)

![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)

![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)

![4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2383883.png)